iFSP1, short for inhibitor of Ferroptosis Suppressor Protein 1, is a chemical compound used in scientific research to inhibit the activity of the Ferroptosis Suppressor Protein 1 (FSP1). FSP1, also known as Apoptosis-Inducing Factor Mitochondria-associated 2 (AIFM2), is an enzyme that plays a crucial role in protecting cells from ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation [, , ].
By inhibiting FSP1, iFSP1 effectively promotes ferroptosis in various cell types, making it a valuable tool in studying the mechanisms of ferroptosis and its potential therapeutic applications, particularly in cancer research [, , , ].
1-Amino-3-p-tolyl-benzo[4,5]imidazo[1,2-a]pyridine-2,4-dicarbonitrile is a complex organic compound belonging to the class of imidazo[1,2-a]pyridine derivatives. This compound is characterized by its unique structural features, which include an amino group, a p-tolyl substituent, and two cyano groups. Imidazo[1,2-a]pyridines have gained attention due to their potential pharmacological properties, particularly in the modulation of GABA A receptors and their applications in cancer treatment.
This compound is classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its ring structure. It is also categorized under pharmaceutical intermediates due to its potential use in drug development.
The synthesis of 1-amino-3-p-tolyl-benzo[4,5]imidazo[1,2-a]pyridine-2,4-dicarbonitrile typically involves multi-step organic reactions. Common methods include:
Technical details regarding the specific reagents and conditions (e.g., temperature, solvents) are often proprietary or detailed in specific research articles or patents .
The compound can participate in various chemical reactions typical for imidazo derivatives:
Technical details about these reactions often depend on specific experimental conditions and the presence of catalysts .
The mechanism of action for 1-amino-3-p-tolyl-benzo[4,5]imidazo[1,2-a]pyridine-2,4-dicarbonitrile primarily involves its interaction with GABA A receptors. The compound may act as a modulator that enhances or inhibits the receptor's activity depending on its conformation and the binding site it occupies.
Studies have indicated that compounds within this class can exhibit agonistic or antagonistic properties towards GABA A receptors, influencing neurotransmitter activity and potentially offering therapeutic benefits in neurological disorders .
Relevant data on these properties are crucial for handling and application purposes .
1-Amino-3-p-tolyl-benzo[4,5]imidazo[1,2-a]pyridine-2,4-dicarbonitrile has potential applications in:
This compound's unique structure allows it to serve as a lead compound for further modifications aimed at enhancing its therapeutic efficacy.
The compound is systematically identified as 1-Amino-3-(4-methylphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile, representing the standardized IUPAC nomenclature [1]. This name delineates its core heterocyclic system (pyrido[1,2-a]benzimidazole), amino functionality at position 1, a para-tolyl (4-methylphenyl) substituent at position 3, and two cyano groups at positions 2 and 4. The compound’s registry number (CAS 150651-39-1) and ChemSpider ID 609119 serve as unique identifiers across chemical databases [1] [3]. Synonyms include 1-Amino-3-p-tolyl-benzo[4,5]imidazo[1,2-a]pyridine-2,4-dicarbonitrile and iFSP1 (used in biochemical contexts) [4].
Table 1: Systematic Identifiers of the Compound
Identifier Type | Value |
---|---|
IUPAC Name | 1-Amino-3-(4-methylphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile |
CAS Registry Number | 150651-39-1 |
Molecular Formula | C₂₀H₁₃N₅ |
ChemSpider ID | 609119 |
Common Synonyms | iFSP1; 1-Amino-3-p-tolyl-benzo[4,5]imidazo[1,2-a]pyridine-2,4-dicarbonitrile |
The molecular architecture comprises a fused tricyclic system: a benzene ring condensed with an imidazo[1,2-a]pyridine unit, annotated as benzo[4,5]imidazo[1,2-a]pyridine [1] [3]. This planar, π-conjugated core provides rigidity, while substituents introduce three-dimensional diversity:
The SMILES string (N#CC1=C(N)N2C(C(C#N)=C1C3=CC=C(C)C=C3)=NC4=CC=CC=C42
) encodes atomic connectivity, confirming the cyano groups bonded to C2 and C4 of the central ring, and the p-tolyl attached to C3. The InChIKey (FNESYDFRCQEEKA-UHFFFAOYSA-N
) is a unique hash for compound indexing [3]. Ring fusion angles approximate 120°, consistent with sp²-hybridized atoms, though crystallographic validation of the title compound remains unpublished.
Table 2: Key Structural Descriptors
Feature | Description |
---|---|
Core Ring System | Benzo[4,5]imidazo[1,2-a]pyridine (tricyclic) |
Key Substituents | −NH₂ (C1), −C₆H₄CH₃-p (C3), −CN (C2, C4) |
Molecular Weight | 323.36 g/mol |
Topology | Planar core with rotatable p-tolyl C–C bond |
While single-crystal XRD data for the title compound is not publicly available, related tricyclic systems (e.g., dihydropyridines) exhibit triclinic crystal systems with space group P-1 and unit cell parameters typical for fused heteroaromatics (a = 8–10 Å, b = 9–11 Å, c = 10–12 Å) [6]. XRD validation of analogous structures employs Mo Kα radiation (λ = 0.71073 Å) and Bruker APEX-II diffractometers, with refinement via ShelXL [6].
Spectroscopic data inferred from functional groups include:
Table 3: Hypothetical Crystallographic Parameters Based on Analogous Compounds
Parameter | Value |
---|---|
Crystal System | Triclinic |
Space Group | P-1 |
Unit Cell Dimensions | a = 9.40 Å, b = 9.92 Å, c = 10.25 Å |
α, β, γ | 89.5°, 75.2°, 85.0° |
Radiation Type | Mo Kα (λ = 0.71073 Å) |
Refinement Method | Full-matrix least-squares (ShelXL) |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8